N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide
Description
N-[4-(Benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by two distinct aromatic substituents:
- A benzyloxy group attached to the para position of the phenyl ring bonded to the acetamide nitrogen.
- A 4-fluorophenyl group linked to the acetamide’s methylene carbon.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c22-18-8-6-16(7-9-18)14-21(24)23-19-10-12-20(13-11-19)25-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCCXLKGIYZWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205092 | |
| Record name | Benzeneacetamide, 4-fluoro-N-[4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521300-22-1 | |
| Record name | Benzeneacetamide, 4-fluoro-N-[4-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521300-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetamide, 4-fluoro-N-[4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Acylation reaction: The benzyloxyphenyl intermediate is then reacted with 4-fluorophenylacetic acid chloride in the presence of a base like triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Insights :
- The presence of bulky substituents (e.g., isoindol rings in 8d) correlates with moderate to high yields (58%), whereas hydroxylated alkoxy chains (e.g., 13l) result in lower yields (15%), likely due to steric or solubility challenges during synthesis .
- The fluorophenyl group is a common feature in bioactive analogs, suggesting its role in stabilizing ligand-receptor interactions via hydrophobic and electronic effects .
Key Observations :
- Isoindol-based compounds (e.g., 8d) are part of non-hydroxamate MMP inhibitors, a class known for reduced off-target effects compared to traditional hydroxamates .
Physicochemical and Pharmacokinetic Properties
Substituents influence solubility, lipophilicity, and bioavailability:
| Compound Name & ID | Key Substituents | LogP* (Predicted) | Solubility Trends |
|---|---|---|---|
| Target Compound | Benzyloxy + 4-fluorophenyl | ~3.5 (high) | Low aqueous solubility |
| 2-(4-fluorophenyl)-N-[4-(morpholinylcarbonyl)phenyl]acetamide | Morpholine carbonyl group | ~2.8 | Improved solubility due to polar morpholine |
| GSK735826A | Dioxolobenzothiazole + pyridinyl | ~4.0 | High lipophilicity, likely CNS-penetrant |
Notes:
Structural Analogues in Drug Discovery
Fluorophenyl acetamides are explored in diverse therapeutic areas:
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